Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH
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Overview
Description
“Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH” is a complex molecule used in peptide synthesis . Its chemical name is “O-(N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-trityl-L-cysteinyl)-N-(tert-butoxycarbonyl)-L-threonine” and it has a molecular weight of 786.93 g/mol .
Synthesis Analysis
The synthesis of “this compound” involves the use of Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .
Molecular Structure Analysis
The molecular formula of “this compound” is C46H46N2O8S . It is a complex molecule with multiple functional groups, including a tert-butoxycarbonyl (Boc) group, a 9-fluorenylmethoxycarbonyl (Fmoc) group, and a trityl (Trt) group .
Chemical Reactions Analysis
“this compound” is used in Boc solid-phase peptide synthesis . The reaction type is suitable for the synthesis of peptides .
Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 786.93 g/mol . It has an optical activity of [α]20/D +27.5°, c = 1 in ethanol . The melting point is between 143-146 °C .
Scientific Research Applications
New Isocysteine Building Blocks and Chemoselective Peptide Ligation
Boc-, Fmoc-, and Cbz-protected isocysteine building blocks have been prepared from thiomalic acid, demonstrating that Boc/Trt-protected isocysteine allows for chemoselective ligation of unprotected peptide fragments in water. This study emphasizes the utility of such protected building blocks in peptide synthesis and ligation, particularly highlighting the pH-dependency of isocysteine-mediated ligation compared to cysteine-mediated native chemical ligation (Dose & Seitz, 2004).
Efficient Synthesis of Difficult Sequence-Containing Peptides
The 'O-acyl isopeptide method' using an 'O-acyl isodipeptide unit' showcases the efficient synthesis of difficult sequence-containing peptides, where esterification-induced racemization is avoided. This method's success suggests its applicability in fully automated protocols for synthesizing long peptides or proteins, indicating the significance of Fmoc-protected amino acids in simplifying peptide synthesis (Sohma et al., 2006).
Solid Phase Synthesis of Peptide C-Terminal Thioesters
A novel method for the solid phase synthesis of peptide C-terminal thioesters using Fmoc/t-Bu chemistry is described. This method leverages a safety-catch linker, stable against basic conditions needed for Fmoc cleavage, enabling the generation of thioesters in good yields. The compatibility with Boc/benzyl chemistry and the commercial availability of required reagents further underscore the method's practicality (Ingenito et al., 1999).
Preparation of Protected Peptidyl Thioester Intermediates
The study outlines strategies for integrating Fmoc chemistry with native chemical ligation through the preparation of suitably protected and/or activated peptide intermediates. It explores side-chain and backbone anchoring strategies and compatible protection for N-terminal cysteine, facilitating the synthesis of small proteins and the semisynthesis of larger ones (Gross et al., 2005).
Mechanism of Action
Target of Action
Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH is a derivative of cysteine, an amino acid, and is used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of disulfide bonds, which are important for the structure and function of proteins .
Mode of Action
The compound works by protecting the cysteine thiol group during peptide synthesis . The Trt (trityl) group in the compound is a protecting group for the thiol of the cysteine. This protection allows for the controlled formation of disulfide bonds . The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups are also protecting groups that prevent unwanted reactions during peptide synthesis .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The removal of the Trt group with 95% TFA (trifluoroacetic acid) containing 1-5% TIS (triisopropylsilane) is a key step in this pathway .
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of this compound would depend on the final peptide or protein it is incorporated into. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final peptide or protein would determine the bioavailability of the compound .
Result of Action
The result of the action of this compound is the successful synthesis of peptides and proteins with the correct disulfide bond formations. This is crucial for the structure and function of the synthesized peptides and proteins .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficacy and stability of the compound. For example, the Trt group is removed with 95% TFA containing 1-5% TIS . Therefore, the compound should be stored at -15°C to -25°C .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3R)-3-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46N2O8S/c1-30(40(41(49)50)48-44(53)56-45(2,3)4)55-42(51)39(47-43(52)54-28-38-36-26-16-14-24-34(36)35-25-15-17-27-37(35)38)29-57-46(31-18-8-5-9-19-31,32-20-10-6-11-21-32)33-22-12-7-13-23-33/h5-27,30,38-40H,28-29H2,1-4H3,(H,47,52)(H,48,53)(H,49,50)/t30-,39+,40+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWLVVHWXDASNF-BIPSGFNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46N2O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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